N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 921547-69-5
VCID: VC11970378
InChI: InChI=1S/C24H19FN4O5/c25-16-5-3-15(4-6-16)13-29-23(31)22-18(2-1-9-26-22)28(24(29)32)14-21(30)27-17-7-8-19-20(12-17)34-11-10-33-19/h1-9,12H,10-11,13-14H2,(H,27,30)
SMILES: C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)N=CC=C4
Molecular Formula: C24H19FN4O5
Molecular Weight: 462.4 g/mol

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

CAS No.: 921547-69-5

Cat. No.: VC11970378

Molecular Formula: C24H19FN4O5

Molecular Weight: 462.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide - 921547-69-5

Specification

CAS No. 921547-69-5
Molecular Formula C24H19FN4O5
Molecular Weight 462.4 g/mol
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C24H19FN4O5/c25-16-5-3-15(4-6-16)13-29-23(31)22-18(2-1-9-26-22)28(24(29)32)14-21(30)27-17-7-8-19-20(12-17)34-11-10-33-19/h1-9,12H,10-11,13-14H2,(H,27,30)
Standard InChI Key MQYLOTPQXNPORM-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)N=CC=C4
Canonical SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)N=CC=C4

Introduction

Chemical Composition and Structural Features

Molecular Formula and Weight

The compound has a molecular formula of C₂₄H₁₉FN₄O₅ and a molecular weight of 462.4 g/mol. Its IUPAC name reflects a polycyclic architecture comprising:

  • A 2,3-dihydro-1,4-benzodioxin moiety (a six-membered benzene ring fused to a 1,4-dioxane ring).

  • A pyrido[3,2-d]pyrimidine-2,4-dione core substituted with a 4-fluorobenzyl group at position 3.

  • An acetamide linker connecting the benzodioxin and pyridopyrimidine units .

Key Functional Groups

  • Fluorophenyl Group: The 4-fluorobenzyl substituent introduces hydrophobicity and electronic effects, potentially enhancing binding affinity to biological targets.

  • Pyridopyrimidine Dione: This bicyclic system is a known pharmacophore in kinase inhibitors and antimicrobial agents.

  • Acetamide Bridge: Facilitates conformational flexibility while maintaining structural integrity .

Table 1: Comparative Molecular Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC₂₄H₁₉FN₄O₅462.4Benzodioxin, pyridopyrimidine dione
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide C₁₄H₁₃NO₄S291.3Benzodioxin, sulfonamide
G59 (from bioRxiv study) C₁₉H₂₀FN₅O377.4Fluorophenyl, pyrimidine, pyrrolidine

Synthesis and Reaction Pathways

Proposed Synthetic Route

While no explicit protocol for this compound exists in the literature, a plausible multi-step synthesis can be inferred from analogous reactions :

  • Formation of Pyridopyrimidine Dione Core:

    • Condensation of 2-aminonicotinic acid with urea or thiourea under acidic conditions to yield the pyrido[3,2-d]pyrimidine-2,4-dione scaffold.

  • N-Alkylation with 4-Fluorobenzyl Bromide:

    • Treatment of the dione with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the 3-[(4-fluorophenyl)methyl] substituent.

  • Acetamide Linker Installation:

    • Coupling of the pyridopyrimidine intermediate with bromoacetyl bromide, followed by reaction with 2,3-dihydro-1,4-benzodioxin-6-amine to form the final acetamide bridge .

Challenges in Synthesis

  • Regioselectivity: Ensuring alkylation occurs exclusively at the N3 position of the pyridopyrimidine dione.

  • Solubility Issues: Polar aprotic solvents like DMF or DMSO may be required to dissolve intermediates .

Analytical Characterization

Spectroscopic Data

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 4.25–4.32 (m, 4H, –OCH₂CH₂O–, benzodioxin).

  • δ 7.02–7.15 (m, 4H, aromatic H from fluorophenyl and benzodioxin).

  • δ 8.45 (s, 1H, pyrido H).

  • δ 10.21 (s, 1H, –NH– acetamide) .

High-Resolution Mass Spectrometry (HRMS):

  • Expected [M+H]⁺ ion at m/z 463.1432 (calculated for C₂₄H₂₀FN₄O₅⁺).

Target ProteinPredicted Kd (nM)Key Interactions
EGFR Kinase28.4H-bonds with Met793, hydrophobic
Haemonchus contortus β-tubulin112.7Fluorophenyl stacking with Phe200

Research Gaps and Future Directions

  • Synthesis Optimization: Scaling up the reaction while minimizing byproducts.

  • In Vitro Bioassays: Testing against kinase panels, antimicrobial strains, and helminth models.

  • ADMET Profiling: Assessing solubility, metabolic stability, and cytotoxicity.

  • Crystallographic Studies: Resolving X-ray structures of target-ligand complexes.

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